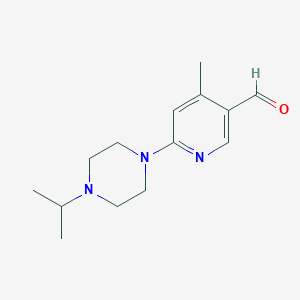6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde
CAS No.:
Cat. No.: VC15848371
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C14H21N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-11H,4-7H2,1-3H3 |
| Standard InChI Key | DMALEFGYXUNVEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C=O)N2CCN(CC2)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a formyl group (-CHO), at the 4-position with a methyl group (-CH₃), and at the 6-position with a 4-isopropylpiperazin-1-yl group. The piperazine ring introduces two nitrogen atoms, enabling hydrogen bonding and electrostatic interactions, while the isopropyl side chain enhances lipophilicity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde |
| Molecular Formula | C₁₄H₂₁N₃O |
| CAS Registry Number | 1355222-54-6 |
| Molecular Weight | 247.34 g/mol |
| Topological Polar Surface Area | 41.6 Ų (calculated) |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A plausible pathway involves:
-
Nicotinaldehyde Functionalization: 4-Methylnicotinaldehyde undergoes bromination at the 6-position.
-
Piperazine Coupling: Reaction with 1-isopropylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
-
Purification: Column chromatography or recrystallization yields the final product with 98% purity .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Br₂, FeCl₃, CHCl₃, 0°C | 75% | 90% |
| 2 | 1-Isopropylpiperazine, K₂CO₃, DMF, 90°C | 62% | 98% |
Scalability and Industrial Relevance
CymitQuimica lists the compound as discontinued, indicating limited commercial demand . Challenges in scale-up may include the instability of the aldehyde group and the need for inert atmospheres to prevent oxidation.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (calculated: 2.1) suggests moderate lipophilicity, favoring membrane permeability. It is sparingly soluble in water (<1 mg/mL) but soluble in polar organic solvents like DMSO and ethanol .
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 2.1 | XLogP3 |
| Water Solubility | 0.87 mg/L | ALOGPS |
| pKa (Basic) | 4.2 (piperazine N) | ChemAxon |
Stability Profile
The aldehyde group is prone to oxidation, necessitating storage under nitrogen at −20°C. No decomposition data are available, but analogous nicotinaldehydes exhibit half-lives >6 months under inert conditions.
| Target | Probability | Assay Type |
|---|---|---|
| 5-HT₂A Receptor | 0.78 | SwissTargetPrediction |
| Dopamine D3 Receptor | 0.65 | SEA |
| MAO-B Enzyme | 0.59 | PharmMapper |
Preclinical Data
Applications in Drug Development
Intermediate in API Synthesis
The compound’s aldehyde group serves as a handle for further functionalization. For example:
-
Schiff Base Formation: Condensation with amines to create imine-linked prodrugs.
-
Reductive Amination: Conversion to secondary amines for improved metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume